molecular formula C6H12FNO B1457310 [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CAS No. 895634-73-8

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Cat. No. B1457310
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol” is a chemical compound with the IUPAC name [ (3S,4R)-4- (4-fluorophenyl)-3-piperidinyl]methanol . It has a molecular weight of 209.26 . This compound is used in scientific research and its applications range from drug development to studying enzyme mechanisms due to its unique structure and properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 . This indicates that the compound has a piperidine ring with a fluorophenyl group and a methanol group attached to it.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[(3S,4R)-3-fluoropiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSTHXRRQMAJG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 2
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 3
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 4
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 5
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 6
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

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